molecular formula C8H11BFNO2 B6355472 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid CAS No. 2121511-70-2

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid

Cat. No. B6355472
CAS RN: 2121511-70-2
M. Wt: 182.99 g/mol
InChI Key: VLPMTFKMKBWKMK-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylamino)phenylboronic acid is a chemical compound with the formula C₈H₁₂BNO₂. It has a molecular weight of 164.9974 g/mol . This compound may contain varying amounts of anhydride . It is used as a reactant involved in the synthesis of different protein effectors, including modulators of survival motor neuron protein .


Molecular Structure Analysis

The molecular structure of 3-(N,N-Dimethylamino)phenylboronic acid comprises of a phenyl ring (benzene ring) attached to a boronic acid group and a dimethylamino group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and the phenyl ring.


Chemical Reactions Analysis

While specific chemical reactions involving 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid are not available, it’s known that boronic acids are versatile compounds used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(N,N-Dimethylamino)phenylboronic acid include a melting point range of 178-190 °C . More specific properties such as solubility, density, and boiling point are not available in the current literature.

Scientific Research Applications

Sugar Chemosensors in Analytical Chemistry

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid: has been utilized in the development of boron–rhodamine-containing carboxylic acids as sugar chemosensors . These chemosensors can detect sugars by forming cyclic esters with diol moieties, causing a change in optical properties. This application is particularly relevant in the diagnosis and management of diabetes, where monitoring glucose levels is crucial.

Biomedical Applications: Heterocyclic Compound Synthesis

The compound serves as a building block for synthesizing a wide range of biologically active heterocyclic compounds . These heterocycles have shown potential in biomedical applications, offering new avenues for therapeutic agent development.

Agriculture: Crop Protection and Growth Monitoring

In agriculture, the compound’s derivatives can be used to create sensors that monitor crop health and sugar levels, aiding in precision farming practices . This application can lead to more efficient use of resources and better crop yields.

Environmental Science: Pollution Detection

The boronic acid derivatives can be incorporated into sensors for environmental monitoring, detecting pollutants and changes in environmental conditions . This is vital for maintaining ecosystem health and preventing pollution-related damage.

Material Science: Smart Material Development

In material science, 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is involved in creating smart materials that respond to chemical stimuli . These materials have potential uses in self-healing materials, coatings, and responsive surfaces.

Biochemistry: Fluorescent Probes

The compound is used to synthesize fluorescent probes for biochemistry applications, such as studying enzyme mechanisms and protein interactions . These probes are essential tools in molecular biology and medical diagnostics.

Safety and Hazards

While specific safety and hazard data for 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid are not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Mechanism of Action

Target of Action

N,n-dimethylamino derivatives have been reported to be used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds . These compounds have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Mode of Action

N,n-dimethylamino derivatives have been reported to have diverse chemical reactivity, serving as synthons for various heterocycles . This suggests that the compound might interact with its targets through chemical reactions, leading to the formation of various heterocyclic compounds.

Biochemical Pathways

It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound might influence various biochemical pathways through the formation of these derivatives.

Pharmacokinetics

A related compound, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), has been studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (lc-ms/ms) . This might suggest potential similarities in the ADME properties of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid.

Result of Action

N,n-dimethylamino derivatives have been reported to have biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests that the compound might have various molecular and cellular effects, potentially contributing to its biological activity.

Action Environment

It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound’s action might be influenced by various environmental factors, potentially affecting its efficacy and stability.

properties

IUPAC Name

[3-(dimethylamino)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPMTFKMKBWKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237631
Record name B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid

CAS RN

2121511-70-2
Record name B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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